molecular formula C19H19BrFNO B1324828 4-Bromo-2-fluoro-4'-piperidinomethyl benzophenone CAS No. 898775-41-2

4-Bromo-2-fluoro-4'-piperidinomethyl benzophenone

Cat. No.: B1324828
CAS No.: 898775-41-2
M. Wt: 376.3 g/mol
InChI Key: OENCMKGUIJAPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-4’-piperidinomethyl benzophenone is a complex organic compound characterized by the presence of a piperidine ring attached to a benzophenone moiety, which has bromine and fluorine substituents. This compound is primarily used in experimental and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-4’-piperidinomethyl benzophenone typically involves the reaction of 4-bromo-2-fluorobenzophenone with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-4’-piperidinomethyl benzophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-2-fluoro-4’-piperidinomethyl benzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, although detailed pathways are not extensively studied. The compound’s effects are likely mediated through its ability to interact with various enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobenzophenone: Lacks the piperidine moiety but shares the bromine and fluorine substituents.

    4-Fluoro-4’-piperidinomethyl benzophenone: Similar structure but without the bromine atom.

    2-Fluoro-4’-piperidinomethyl benzophenone: Similar structure but with the fluorine atom in a different position.

Uniqueness

4-Bromo-2-fluoro-4’-piperidinomethyl benzophenone is unique due to the combination of its bromine, fluorine, and piperidine substituents, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFNO/c20-16-8-9-17(18(21)12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENCMKGUIJAPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642706
Record name (4-Bromo-2-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-41-2
Record name (4-Bromo-2-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.